1-(tert-Butyl)pyrrolidin-2-one

Description

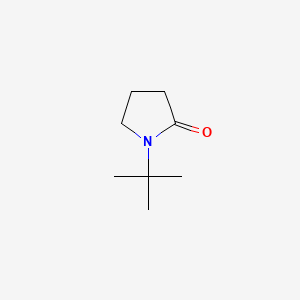

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,3)9-6-4-5-7(9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVQSCCABURXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174745 | |

| Record name | 1-(tert-Butyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20687-53-0 | |

| Record name | N-tert-Butyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20687-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020687530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TERT-BUTYL)PYRROLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA55UZ4XZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Strategic Importance of N-Substituted Pyrrolidinones

An In-depth Technical Guide to the Synthesis of 1-(tert-Butyl)pyrrolidin-2-one from Gamma-Butyrolactone

This compound (CAS No. 20687-53-0) is a significant heterocyclic compound, valued as a key intermediate in the synthesis of a variety of therapeutic agents and specialty chemicals.[1][2] Its unique molecular architecture, featuring a sterically demanding tert-butyl group on the lactam nitrogen, imparts specific solubility, stability, and reactivity characteristics that are leveraged in advanced drug design. The synthesis of this molecule from gamma-butyrolactone (GBL), a readily available and cost-effective feedstock, represents a direct and industrially relevant pathway.[3]

This guide provides a comprehensive examination of this synthetic transformation, moving from the fundamental reaction mechanism to a detailed, field-proven experimental protocol. It is designed for researchers, process chemists, and drug development professionals seeking a deep, practical understanding of this important reaction.

Part 1: The Core Reaction Mechanism - Aminolysis of a Lactone

The conversion of gamma-butyrolactone to this compound is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic ester (lactone).[4][5] The reaction proceeds through a two-stage mechanism: initial ring-opening followed by intramolecular cyclization with dehydration.

Stage 1: Nucleophilic Attack and Ring-Opening The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the electrophilic carbonyl carbon of GBL. This forms an unstable tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the endocyclic ester bond, opening the five-membered ring to yield an intermediate species, 4-hydroxy-N-(tert-butyl)butanamide.[6][7]

Stage 2: Intramolecular Cyclization and Dehydration Under the requisite high-temperature conditions, the terminal hydroxyl group of the 4-hydroxy-N-(tert-butyl)butanamide intermediate is protonated, converting it into a good leaving group (water). The amide nitrogen then acts as an intramolecular nucleophile, attacking the terminal carbon. This concerted step results in the elimination of a water molecule and the formation of the stable, five-membered this compound ring.[6]

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: Experimental Protocol

This protocol outlines a laboratory-scale synthesis adapted from established industrial processes for the direct aminolysis of GBL.[8][9][10] The procedure requires a high-pressure reactor due to the necessary operating temperatures and the volatility of tert-butylamine.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Gamma-Butyrolactone (GBL) | ≥99% purity | Starting material |

| tert-Butylamine | ≥99% purity | Nucleophile/Nitrogen source |

| High-Pressure Reactor | e.g., Parr Instrument Co. autoclave | Reaction vessel |

| Vacuum Distillation Apparatus | Standard laboratory setup | Purification of product |

| Magnetic Stirrer & Heating Mantle | - | Agitation and temperature control |

| Standard Glassware | - | General purpose |

Quantitative Details

| Reactant | Molecular Wt. ( g/mol ) | Moles | Mass (g) | Volume (mL) | Molar Ratio |

| Gamma-Butyrolactone | 86.09 | 1.0 | 86.1 | ~76.3 | 1.0 |

| tert-Butylamine | 73.14 | 1.5 | 109.7 | ~157.8 | 1.5 |

Note: A molar excess of the amine is used to drive the reaction equilibrium towards the product and compensate for any losses due to volatility.

Step-by-Step Methodology

-

Reactor Charging: In a clean, dry high-pressure reaction vessel, charge gamma-butyrolactone (1.0 mol, 86.1 g). Subsequently, carefully add a molar excess of tert-butylamine (1.5 mol, 109.7 g).[9]

-

Sealing and Inerting: Securely seal the reactor according to the manufacturer's specifications. To ensure an inert atmosphere and remove air, purge the reactor headspace three times with nitrogen gas.

-

Reaction Conditions: Begin vigorous stirring. Heat the reactor to an internal temperature of 250-280°C.[9][10] The pressure within the vessel will rise due to the autogenous pressure of the reactants at this temperature. Maintain these conditions for 2 to 4 hours.

-

Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to ambient temperature (< 40°C). Once cooled, carefully vent the excess pressure in a well-ventilated fume hood.

-

Crude Product Recovery: Open the reactor and transfer the crude reaction mixture, which will be a dark liquid, to a round-bottom flask suitable for distillation.

-

Purification by Vacuum Distillation:

-

Step 1 (Stripping): Perform an initial distillation at atmospheric pressure or mild vacuum to remove any unreacted tert-butylamine and water formed during the reaction.

-

Step 2 (Fractional Distillation): The crude product is then purified via fractional vacuum distillation. The final product, this compound, is collected as a colorless liquid. This step is crucial for removing residual GBL and other high-boiling impurities.[8]

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Process Optimization and Key Considerations

-

Temperature and Pressure: These are the most critical parameters. The high temperatures are necessary to overcome the activation energy for both the ring-opening of the relatively stable GBL lactone and the subsequent dehydration step.[6][11] The reaction is typically performed under the autogenous pressure generated by the reactants, which can be significant.

-

Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, an excess of the amine is practically employed to maximize the conversion of the limiting reagent, GBL.

-

Catalysis: While this protocol is catalyst-free, industrial processes may employ heterogeneous catalysts, such as copper-based systems, to potentially lower the required temperature and pressure, thereby improving process economics and safety.[8]

-

Purification: Two-stage fractional vacuum distillation is a highly effective method for achieving high purity (>99.5%).[8] For applications requiring extremely low amine content, treatment of the distilled product with acidic ion-exchange resins or activated alumina can be employed as a final polishing step.[8][12]

Part 4: Safety and Hazard Management

-

Gamma-Butyrolactone (GBL): Causes serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

-

tert-Butylamine: Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. It is toxic if inhaled. All manipulations must be conducted in a well-ventilated fume hood.

-

High-Pressure Operations: The use of a high-pressure autoclave requires specific training. Ensure the reactor is properly rated for the expected temperatures and pressures and that all safety features (e.g., rupture disc, pressure relief valve) are in place and functional.

Visualization of Experimental Workflow

Caption: Overall experimental workflow for the synthesis and purification.

References

-

Wang, Y., Ye, J., Wang, A., & Huang, P. (2012). Reductive hydroxyalkylation/alkylation of amines with lactones/esters. Organic & Biomolecular Chemistry, 10, 6504-6511. Available at: [Link]

- Google Patents. (n.d.). DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS.

-

Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

-

Moore, T., Adhikari, R., & Gunatillake, P. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed. Available at: [Link]

-

Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. (n.d.). Polimery. Available at: [Link]

- Google Patents. (n.d.). JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent.

-

Poly(α-methylene-γ-butyrolactone) Synthesis, Configurational Structure, and Properties. (n.d.). Macromolecules - ACS Publications. Available at: [Link]

-

LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Available at: [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]

-

Pagliarini, G., Cignarella, G., & Testa, E. (1966). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. PubMed. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available at: [Link]

-

ResearchGate. (2020, October 27). Dear all, Is there any simple method to make amides by breaking the lactone ring?. Available at: [Link]

-

European Patent Office. (2016, August 31). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available at: [Link]

-

OCW. (2019, January 15). mechanism of amide hydrolysis. YouTube. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

ResearchGate. (2025, December 12). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. (A) BASF petrochemical route.... Available at: [Link]

-

ResearchGate. (2016, March 29). Is there any possibility of reaction of Gamma butyrolactone (GBL) with triethylamine at 0-5 degree tempeture?. Available at: [Link]

-

Elliott, S., & Burgess, V. (n.d.). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed. Available at: [Link]

-

White Rose Research Online. (n.d.). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Available at: [Link]

- Google Patents. (n.d.). EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 1-Butylpyrrolidin-2-one | 3470-98-2 [smolecule.com]

- 9. 1-Butylpyrrolidin-2-one | 3470-98-2 | Benchchem [benchchem.com]

- 10. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 11. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 12. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(tert-Butyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(tert-Butyl)pyrrolidin-2-one (CAS No. 20687-53-0), a heterocyclic compound of interest in chemical synthesis and drug development. With a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol , precise structural elucidation is paramount for its application.[1] This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this molecule. We will explore the causality behind experimental choices, present detailed methodologies, and interpret the resulting data to provide a holistic understanding of the molecule's spectroscopic signature.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. Spectroscopic techniques are the cornerstones of this process, providing a detailed fingerprint of a compound's atomic and molecular properties. This compound, a lactam with a bulky tert-butyl substituent on the nitrogen atom, presents a unique spectroscopic profile that requires careful analysis. The electronic environment of the pyrrolidinone ring is significantly influenced by the steric and electronic effects of the tert-butyl group, making a thorough spectroscopic investigation essential for quality control, reaction monitoring, and understanding its chemical behavior.

This guide will serve as a practical resource for researchers, providing not only the expected spectroscopic data but also the scientific rationale behind the acquisition and interpretation of these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in this compound.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is crucial for obtaining high-quality, interpretable data. For lactams like this compound, deuterated chloroform (CDCl₃) is a common and effective solvent as it is chemically inert and has a well-defined residual solvent peak.[3] A standard ¹H NMR experiment provides information on the number of different proton environments and their neighboring protons, while a ¹³C{¹H} NMR (proton-decoupled) experiment reveals the number of unique carbon environments.

Experimental Protocol: A Self-Validating System

To ensure the reliability and reproducibility of the NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a 90° pulse width and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A relaxation delay of 2 seconds is typically sufficient.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

-

Below is a Graphviz diagram illustrating the general workflow for NMR analysis.

Data Presentation and Interpretation

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2-3.4 | Triplet | 2H | -N-CH₂- (C5) |

| ~2.3-2.5 | Triplet | 2H | -CH₂-C=O (C3) |

| ~1.9-2.1 | Multiplet | 2H | -CH₂- (C4) |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Predicted, 101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C2) |

| ~55 | -C(CH₃)₃ |

| ~48 | -N-CH₂- (C5) |

| ~31 | -CH₂-C=O (C3) |

| ~28 | -C(CH₃)₃ |

| ~18 | -CH₂- (C4) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Expertise & Experience: The Rationale Behind IR Experimental Design

For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum of the neat liquid. This can be done by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). This method avoids interference from solvent peaks and provides a clear spectrum of the compound itself.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Place one drop of neat this compound onto a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates into the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The following diagram illustrates the workflow for FTIR analysis of a liquid sample.

Data Presentation and Interpretation

The IR spectrum of this compound will be dominated by the strong absorption of the amide carbonyl group. Based on data from similar lactam structures, the following characteristic peaks are expected:[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2870 | Strong | C-H stretching (aliphatic) |

| ~1680-1700 | Very Strong | C=O stretching (amide, lactam) |

| ~1470-1450 | Medium | C-H bending (CH₂ and CH₃) |

| ~1290-1250 | Strong | C-N stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For this compound, Electron Ionization (EI) is a suitable method that provides both the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that offers structural information.

Expertise & Experience: The Rationale Behind MS Experimental Design

EI-MS is a classic and robust method for the analysis of relatively small, volatile organic molecules. The high energy of the electron beam (typically 70 eV) causes reproducible fragmentation, creating a unique mass spectrum that can be used for identification.[6]

Experimental Protocol: A Self-Validating System

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample in the gas phase using an electron beam with an energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Data Presentation and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 141, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations. A key fragmentation pathway is the loss of a methyl group from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z = 126 ([M-15]⁺). Another significant fragmentation would be the loss of the entire tert-butyl group, leading to a peak at m/z = 84.

Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 141 | [C₈H₁₅NO]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 84 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

The proposed fragmentation pathway is illustrated in the diagram below.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons, influenced by the bulky tert-butyl group. The IR spectrum confirms the presence of the key amide functional group, while mass spectrometry verifies the molecular weight and offers insights into the molecule's fragmentation behavior. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butylpyrrolidin-2-one. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from [Link]

-

MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

Glen Jackson - West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MassBank. (2019, May 31). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(tert-Butyl)pyrrolidin-2-one in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(tert-Butyl)pyrrolidin-2-one, a heterocyclic organic compound of interest in pharmaceutical development and chemical synthesis. Given the nascent stage of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles and methodologies required for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge to systematically evaluate its solubility profile in a range of organic solvents.

Introduction to this compound

This compound belongs to the class of N-substituted pyrrolidinones. The pyrrolidinone ring is a five-membered lactam structure, and the presence of a bulky tert-butyl group on the nitrogen atom significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, from designing reaction conditions for its synthesis and derivatization to formulating it for biological screening and pharmaceutical applications. The general principle of "like dissolves like" provides a preliminary framework for predicting its solubility; the polar lactam moiety suggests solubility in polar solvents, while the nonpolar tert-butyl group indicates potential solubility in nonpolar solvents.[1][2]

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For this compound, its solubility in a given organic solvent will be governed by the interplay of several factors:

-

Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces, promote dissolution. The lactam group in this compound can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents.

-

Solute-Solute Interactions: The energy required to overcome the crystal lattice energy of the solid this compound is a critical factor. Stronger intermolecular forces in the solid state will lead to lower solubility.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also plays a role.

The general rule of "like dissolves like" is a useful heuristic.[1][2] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. Given the presence of both a polar lactam ring and a nonpolar tert-butyl group, this compound is expected to exhibit a nuanced solubility profile. While its isomer, 1-butylpyrrolidin-2-one, is noted to be soluble in water and organic solvents, the steric hindrance of the tert-butyl group may alter this behavior.[3]

Experimental Determination of Solubility

A systematic approach is necessary to quantitatively determine the solubility of this compound in various organic solvents. The following protocol outlines a standard isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane, toluene, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Calculation and Reporting:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: A systematic study across a range of solvents with varying polarities (e.g., from nonpolar alkanes to polar alcohols and aprotic polar solvents) would elucidate the impact of polarity. It is anticipated that solubility will be higher in moderately polar to polar aprotic solvents that can effectively solvate the lactam ring.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2] This is because the dissolution process is often endothermic, and an increase in temperature shifts the equilibrium towards dissolution. The temperature dependence of solubility is a crucial parameter for applications such as recrystallization.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents like alcohols can potentially form hydrogen bonds with the carbonyl oxygen of the lactam, enhancing solubility.

-

Molecular Size and Shape: The bulky tert-butyl group may create steric hindrance, affecting how solvent molecules can pack around the solute molecule. This could lead to differences in solubility compared to less sterically hindered analogs like N-butylpyrrolidone.

Predicted Solubility Profile (Qualitative)

Based on the molecular structure and general solubility principles, a qualitative prediction of the solubility of this compound in common organic solvents is presented in the table below. This table should be used as a guideline, and empirical determination is essential for accurate quantitative data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane | Low | The polar lactam moiety is unlikely to be well-solvated by nonpolar solvents. |

| Moderately Polar | Toluene, Diethyl Ether | Moderate | The aromatic ring of toluene can interact with the nonpolar part of the molecule, while diethyl ether has some polar character. |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar lactam group through dipole-dipole interactions without steric hindrance from hydrogen bonding.[4] |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the lactam carbonyl, but the bulky tert-butyl group might hinder solvation. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this compound. |

Conclusion

While specific quantitative solubility data for this compound is not yet widely published, a systematic experimental approach can readily provide this crucial information. The methodologies and principles outlined in this guide offer a robust framework for researchers to determine the solubility of this compound in various organic solvents. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- CHEM 221 - Experiment 1 Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- N-Butylpyrrolidone - Solubility of Things. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone 97 85909-08-6 - Sigma-Aldrich. (n.d.).

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- 1-Butylpyrrolidin-2-one 3470-98-2 wiki - Guidechem. (n.d.).

- 1-Butylpyrrolidin-2-one 3470-98-2 - ChemicalBook. (n.d.).

- Buy 1-Butylpyrrolidin-2-one | 3470-98-2 - Smolecule. (2023, August 15).

- SAFETY DATA SHEET - 1-Butylpyrrolidin-2-one. (2018, October 5).

- N-Butyl-2-pyrrolidone Safety Data Sheet. (2025, March 24).

- 1-Butylpyrrolidin-2-one - Sigma-Aldrich. (n.d.).

- 1-Butylpyrrolidin-2-one CAS#: 3470-98-2 - ChemicalBook. (n.d.).

- 2-Pyrrolidone - Wikipedia. (n.d.).

- 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984 - PubChem. (n.d.).

- Safety Data Sheet: N-Butyl-2-pyrrolidone - Carl ROTH. (n.d.).

- Chemical Compatibility Table - Geotech Environmental Equipment. (n.d.).

Sources

Green chemistry metrics for 1-(tert-Butyl)pyrrolidin-2-one synthesis

An In-depth Technical Guide: Applying Green Chemistry Metrics to the Synthesis of 1-(tert-Butyl)pyrrolidin-2-one

Foreword: The Imperative for Greener Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of molecules like this compound—a key intermediate and versatile solvent—presents a critical opportunity for environmental stewardship.[1] The traditional paradigms of synthetic chemistry, while effective, often carry a significant environmental burden, characterized by the use of hazardous materials and the generation of substantial waste.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the practical application of green chemistry principles to the synthesis of this compound. By moving beyond theoretical concepts to a quantitative analysis of synthetic routes, we aim to empower scientists to make informed, data-driven decisions that align chemical efficiency with environmental responsibility.

Deconstructing the Synthesis: An Overview of Potential Routes

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of route has profound implications not only for yield and purity but also for the overall sustainability of the process. We will evaluate three primary strategies.

-

Route A: Direct Catalytic Aminolysis. This is a one-pot approach involving the reaction of γ-butyrolactone (GBL) directly with tert-butylamine, often under heat and pressure with a catalyst.[4][5] This route is attractive for its inherent simplicity and potential for high atom economy.

-

Route B: Sequential Lactamation-Alkylation. A two-step process where GBL is first reacted with ammonia to form the parent 2-pyrrolidone lactam.[4][6] The second step involves the N-alkylation of 2-pyrrolidone using a tert-butylating agent, such as 1-chlorobutane or 1-bromobutane, typically in the presence of a base.[5]

-

Route C: Enzymatic Synthesis. Leveraging biocatalysis, this modern approach uses enzymes like Candida antarctica lipase B (CALB) to forge the amide bond.[7] This method often proceeds under mild conditions and in greener solvents, offering high selectivity and a significantly reduced environmental footprint.

The following diagram illustrates the conceptual workflow for evaluating these synthetic routes.

Caption: A logical workflow for the green evaluation of synthetic pathways.

Core Green Chemistry Metrics: A Quantitative Framework

To objectively compare the "greenness" of each synthetic route, we employ a set of established metrics. These tools, championed by organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), translate sustainability principles into quantifiable data.[2][8]

Atom Economy (AE)

Proposed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[9] It provides a theoretical maximum efficiency, assuming 100% yield.

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[10][11]

A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.

Environmental Factor (E-Factor)

The E-Factor provides a more practical measure of waste by relating the mass of waste generated to the mass of the product.[12][13] An ideal E-Factor is 0, meaning no waste is produced.[14] In the pharmaceutical industry, E-factors can often be distressingly high, sometimes exceeding 100.[14][15]

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[16]

Waste includes everything not incorporated into the final product: byproducts, residual reactants, solvents, and catalyst losses.

Process Mass Intensity (PMI)

PMI is arguably the most holistic metric, capturing the total mass of all materials (water, solvents, reactants, reagents) used to produce a specific mass of the final product.[17][18] It provides a complete picture of the process's efficiency and environmental impact from a mass perspective.[8] The goal is a PMI as close to 1 as possible.

Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)[17]

The relationship between these metrics is illustrated below.

Caption: Relationship and scope of core green chemistry metrics.

Comparative Analysis of Synthetic Routes

We now apply these metrics to the synthesis of this compound (MW: 141.21 g/mol ).[19]

Route A: Direct Catalytic Aminolysis

-

Reaction: γ-Butyrolactone (C₄H₆O₂, MW: 86.09 g/mol ) + tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol ) → this compound (C₈H₁₅NO) + Water (H₂O, MW: 18.02 g/mol )

-

Causality: This route is designed for efficiency. By reacting the two primary building blocks directly, it minimizes intermediate steps and the potential for waste generation. The only theoretical byproduct is water, making it a highly atom-economical addition-condensation reaction.

-

Atom Economy Calculation: AE = [141.21 / (86.09 + 73.14)] x 100 = 88.7%

This is a very high theoretical efficiency.

Route B: Sequential Lactamation-Alkylation

-

Step 1: γ-Butyrolactone (86.09 g/mol ) + Ammonia (NH₃, 17.03 g/mol ) → 2-Pyrrolidone (C₄H₇NO, 85.11 g/mol ) + Water (18.02 g/mol )

-

Step 2: 2-Pyrrolidone (85.11 g/mol ) + 1-Chlorobutane (C₄H₉Cl, 92.57 g/mol ) + NaOH (40.00 g/mol ) → this compound (141.21 g/mol ) + NaCl (58.44 g/mol ) + H₂O (18.02 g/mol )

-

Causality: This traditional route separates the formation of the lactam ring from its N-alkylation. While modular, it introduces halogenated reagents and stoichiometric bases (like NaOH), which inevitably become waste salts (NaCl). This significantly lowers the atom economy.

-

Overall Atom Economy Calculation: AE = [141.21 / (86.09 + 17.03 + 92.57 + 40.00)] x 100 = 59.9%

The use of a stoichiometric base and the generation of sodium chloride waste are the primary reasons for this lower atom economy.

Route C: Enzymatic Synthesis

-

Reaction: The stoichiometry is identical to Route A. The key difference lies in the catalyst and reaction conditions.

-

Causality: This route replaces harsh chemical catalysts and high temperatures with a biocatalyst (lipase). Enzymatic reactions are renowned for their high selectivity, which reduces byproduct formation, and their ability to operate in greener solvents (e.g., 2-MeTHF, CPME) or even water under mild conditions.[7][20] This drastically reduces the energy input and the hazards associated with the process.

Quantitative Metrics Summary

The following table summarizes the calculated metrics for each route, based on typical laboratory-scale protocols and assuming a 90% yield for calculation purposes. Solvent and workup volumes are estimated based on common practices.

| Metric | Route A: Direct Aminolysis | Route B: Sequential | Route C: Enzymatic | Ideal Value |

| Atom Economy (AE) | 88.7% | 59.9% | 88.7% | 100% |

| Yield (Assumed) | 90% | 85% (overall) | 95% | 100% |

| E-Factor (Estimated) | ~5-10 | ~15-25 | ~2-5 | 0 |

| PMI (Estimated) | ~6-11 | ~16-26 | ~3-6 | 1 |

| Key Waste Streams | Water, catalyst, solvent | NaCl, water, solvent | Water, enzyme, solvent | None |

| Solvent Choice | High-boiling point solvents | DMF, CH₂Cl₂ (often) | 2-MeTHF, CPME, Water | Benign Solvents |

Note: E-Factor and PMI are estimates and highly dependent on the specific process, scale, and purification methods.

From this analysis, Route A and Route C are clearly superior from a green chemistry perspective. Route C, the enzymatic approach, represents the state-of-the-art in sustainable synthesis, offering the lowest potential E-Factor and PMI due to mild conditions and reduced solvent usage.

The Critical Role of Solvent Selection

Solvents often constitute the largest mass component of a chemical process and are a primary driver of a high PMI.[2][17] Traditional amide bond formations frequently use dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to reprotoxicity concerns.[2][3] Chlorinated solvents like dichloromethane (DCM) also present significant health and disposal issues.[2]

The principles of green chemistry demand a shift towards safer, more sustainable alternatives. Recent studies have highlighted several greener solvents suitable for amide synthesis:[7][21]

-

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether with a favorable environmental profile.

-

Cyclopentyl methyl ether (CPME): Offers high boiling point and stability, reducing evaporative losses.[7]

-

Cyrene (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that is a promising replacement for DMF and NMP.[21]

-

Water: The ultimate green solvent, though its use can be challenging for reactants with low aqueous solubility.[20]

The choice of solvent directly impacts process safety, environmental health, and the complexity of downstream processing.

Recommended Protocol: Enzymatic Synthesis of this compound

This protocol is a representative, self-validating system grounded in the principles of biocatalysis for green amide bond formation.[7]

Objective: To synthesize this compound with high yield and purity while minimizing environmental impact.

Materials:

-

γ-Butyrolactone (GBL)

-

tert-Butylamine

-

Immobilized Candida antarctica Lipase B (CALB)

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

Molecular sieves (3Å), activated

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware

Experimental Workflow:

Caption: Step-by-step workflow for the enzymatic synthesis protocol.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add γ-butyrolactone (1.0 eq) and tert-butylamine (1.1 eq). Dissolve the reactants in anhydrous 2-MeTHF (approx. 10 mL per gram of GBL).

-

Catalyst Addition: Add immobilized CALB (e.g., 50 mg per mmol of GBL) and activated 3Å molecular sieves to the reaction mixture. The sieves are critical for removing the water byproduct, which drives the reaction equilibrium towards the product.

-

Incubation: Seal the flask and place it in an incubator shaker set to a predetermined optimal temperature (e.g., 60°C).[7] Allow the reaction to proceed with gentle agitation for 12-48 hours.

-

Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the conversion of GBL.

-

Workup: Once the reaction reaches completion (>95% conversion), cool the mixture to room temperature. Remove the immobilized enzyme and molecular sieves by simple filtration. The recovered enzyme can be washed and potentially reused, further enhancing the green credentials of the process.

-

Purification: The filtrate, containing the product and solvent, is concentrated under reduced pressure using a rotary evaporator to remove the 2-MeTHF. The resulting crude product can be purified further by vacuum distillation if necessary, although the high selectivity of the enzyme often yields a product of sufficient purity.

Conclusion: A Data-Driven Path to Sustainable Synthesis

The synthesis of this compound serves as an excellent case study for the practical application of green chemistry metrics. While traditional methods like the sequential lactamation-alkylation route are effective, they are demonstrably wasteful when analyzed through the quantitative lenses of Atom Economy, E-Factor, and Process Mass Intensity.

The Direct Catalytic Aminolysis (Route A) offers a significant improvement, boasting high atom economy. However, the Enzymatic Synthesis (Route C) emerges as the most authoritative and sustainable approach. It maintains the high atom economy of the direct route while operating under significantly milder conditions, utilizing safer solvents, and minimizing waste to achieve the lowest E-Factor and PMI. For any organization committed to integrating sustainability into their chemical development, the adoption of biocatalytic and direct, high-atom-economy routes is not just an environmental aspiration but a scientifically and economically sound strategy.

References

-

Bagar, D. R., et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Available at: [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

-

Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nguyen, T. T. H., et al. (n.d.). GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES. VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

Taniguchi, T., et al. (2006). One-pot synthesis of lactams from cycloalkanes and tert-butyl nitrite by using N-hydroxyphthalimide as key catalyst. PubMed. Available at: [Link]

-

TMP Chem. (2022). How to Calculate E-factor (Green Chem). YouTube. Available at: [Link]

-

Cann, M. C. (n.d.). A Green Chemistry Module: ATOM ECONOMY. University of Scranton. Available at: [Link]

- Google Patents. (n.d.). Method for the production of 2-pyrrolidone. Google Patents.

-

ACS GCIPR. (2026). Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Butyl-2-pyrrolidone. Carl ROTH. Available at: [Link]

-

Dicks, A. P., & Batey, R. A. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

ChemComplete. (2021). How to Calculate Atom Economy. YouTube. Available at: [Link]

-

Alfa Aesar. (2018). SAFETY DATA SHEET: 1-Butylpyrrolidin-2-one. Alfa Aesar. Available at: [Link]

-

LibreTexts Chemistry. (2021). The E-Factor in Green Chemistry. LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

-

ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

ResearchGate. (2025). Atom Economy and Yield of Synthesis Sequences. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubMed. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). 1-butylpyrrolidin-2-one - Substance Information. ECHA. Available at: [Link]

-

Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Available at: [Link]

-

ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. ACS GCI PR. Available at: [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Butylpyrrolidin-2-one in Advanced Chemical Synthesis. LinkedIn. Available at: [Link]

-

ResearchGate. (n.d.). The E Factor and Process Mass Intensity. ResearchGate. Available at: [Link]

-

PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

-

Green Chemistry Teaching and Learning Community. (2023). E-factor. GCTLC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl-2-phenylpyrrolidine-1-carboxylates through... ResearchGate. Available at: [Link]

-

Semantic Scholar. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Semantic Scholar. Available at: [Link]

-

ChemBAM. (n.d.). Atom economy / E factor. ChemBAM. Available at: [Link]

-

American Chemical Society. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. ACS Publications. Available at: [Link]

-

BioPharm International. (2019). Improving Process Mass Intensity for Bio/Pharmaceutical Production. BioPharm International. Available at: [Link]

-

Trost, B. M. (n.d.). A Challenge for Total Synthesis: Atom Economy. Stanford University. Available at: [Link]

-

Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. Available at: [Link]

-

University of Bologna. (n.d.). Green Chemistry. Unibo. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 5. Buy 1-Butylpyrrolidin-2-one | 3470-98-2 [smolecule.com]

- 6. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 7. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]

- 9. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]

- 10. Organic Chemistry Module | English | Green Chemistry [scranton.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chembam.com [chembam.com]

- 15. pharmtech.com [pharmtech.com]

- 16. researchgate.net [researchgate.net]

- 17. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 18. researchgate.net [researchgate.net]

- 19. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

A Deep Dive into Solvation Effects: A Computational Guide to 1-(tert-Butyl)pyrrolidin-2-one for Pharmaceutical Research

This technical guide provides a comprehensive overview of computational methodologies to investigate the solvation effects of 1-(tert-Butyl)pyrrolidin-2-one, a key pharmaceutical intermediate. For researchers, medicinal chemists, and drug development professionals, understanding how a molecule interacts with its solvent environment is paramount for predicting its behavior in various stages of drug discovery and formulation. This document offers an in-depth exploration of both implicit and explicit solvation models, providing the theoretical underpinnings and practical, step-by-step protocols to empower your research.

Introduction: The Critical Role of Solvation in Drug Development

This compound (CAS No. 20687-53-0), a lactam derivative, serves as a vital building block in the synthesis of a variety of therapeutic agents.[1] Its unique structure, featuring a polar amide group within a five-membered ring and a bulky, nonpolar tert-butyl group, results in complex solvation behavior that dictates its solubility, reactivity, and bioavailability. Computational modeling provides a powerful lens through which we can dissect these solute-solvent interactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

This guide will navigate through the theoretical landscapes of continuum and discrete solvent models, furnishing you with the expertise to select and apply the most appropriate computational tools for your research questions.

PART 1: Theoretical Frameworks for Simulating Solvation

The choice of a computational model for solvation is a critical decision that balances accuracy with computational cost. Two primary philosophies dominate the field: implicit and explicit solvation models.

Implicit Solvation Models: The Continuum Approach

Implicit models, also known as continuum models, treat the solvent as a continuous medium with averaged properties, such as the dielectric constant.[2] This approach significantly reduces the number of atoms in the simulation, making it computationally efficient for high-throughput screening and initial explorations of solvation thermodynamics.

The most common implicit models include the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD). These models create a cavity in the dielectric continuum that represents the solute, and the solute's electrostatic potential polarizes the surrounding medium, leading to a reaction field that in turn interacts with the solute. This interaction energy represents the electrostatic component of the solvation free energy.

Causality of Choice: Implicit models are the preferred choice when the primary interest lies in the free energy of solvation, and specific, local solvent structuring is not expected to play a dominant role. They are particularly useful for:

-

Rapidly estimating the solubility of a compound in various solvents.

-

Studying the effect of solvent on reaction energetics and equilibria.

-

Ranking a series of analogs based on their solvation properties.

Explicit Solvation Models: A Particulate Perspective

In contrast, explicit solvent models treat each solvent molecule as an individual entity, offering a detailed and dynamic picture of the solvent's structure and its interactions with the solute.[3] This approach is most commonly employed in Molecular Dynamics (MD) simulations.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the time-dependent behavior of the solvated system. This provides invaluable information on:

-

The specific hydrogen bonding network between the solute and solvent.

-

The radial distribution of solvent molecules around different functional groups of the solute.

-

The dynamics of solvent molecules in the first solvation shell.

Causality of Choice: Explicit solvent models are indispensable when the specific, directional interactions between the solute and solvent are critical to the phenomenon being studied. This is often the case for:

-

Understanding the microscopic details of solvation.

-

Investigating the role of water bridges in ligand-receptor binding.

-

Simulating processes where the solvent structure undergoes significant changes.

PART 2: Methodologies and Protocols

This section provides detailed, step-by-step workflows for conducting computational studies on the solvation of this compound using both implicit and explicit models.

Implicit Solvation Study using Density Functional Theory (DFT)

This protocol outlines the calculation of the solvation free energy of this compound in water using Density Functional Theory (DFT) with the Polarizable Continuum Model (PCM) as implemented in a quantum chemistry software package like Gaussian.

Experimental Protocol: DFT with PCM

-

Molecule Preparation:

-

Obtain the 3D structure of this compound. This can be done by building the molecule in a molecular editor like Avogadro and performing an initial geometry optimization using a fast method like molecular mechanics.

-

-

Gas-Phase Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Following the optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Solvated-Phase Geometry Optimization and Frequency Calculation:

-

Using the optimized gas-phase geometry as a starting point, perform a second geometry optimization, this time including the implicit solvent model. For water, the keyword SCRF=(PCM,Solvent=Water) would be used in Gaussian.

-

Run a frequency calculation in the solvated phase to obtain the thermal corrections to the free energy in solution.

-

-

Solvation Free Energy Calculation:

-

The solvation free energy (ΔG_solv) can be calculated as the difference between the free energy in solution and the free energy in the gas phase.

-

Self-Validation: The absence of imaginary frequencies in both the gas-phase and solvated-phase frequency calculations validates that the optimized geometries are true minima. Comparing the calculated solvation free energy with experimental data for similar N-alkylamides provides an external validation of the chosen computational level.[1][4]

Explicit Solvation Study using Molecular Dynamics (MD)

This protocol describes how to set up and run an MD simulation of this compound in a box of water using GROMACS, a popular open-source MD engine.

Experimental Protocol: MD Simulation

-

Force Field Parameterization:

-

Since this compound is not a standard biomolecule, its force field parameters need to be generated. The General Amber Force Field (GAFF) is a suitable choice for drug-like molecules.

-

Use the Antechamber tool from the AmberTools suite to generate the topology and parameters for the molecule. This involves assigning atom types and generating partial atomic charges, often using a quantum mechanical calculation (e.g., with RESP or AM1-BCC methods).

-

-

System Setup:

-

Create a simulation box and place a single molecule of this compound at its center.

-

Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P or SPC/E) to the simulation box.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a specific salt concentration.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes between the solute and solvent molecules.

-

-

Equilibration:

-

Perform a two-stage equilibration process. First, run a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the system to reach the desired temperature.

-

Then, run a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach the correct density.

-

-

Production MD:

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the solvated molecule adequately.

-

-

Analysis:

-

Analyze the trajectory to calculate properties of interest, such as radial distribution functions (RDFs) to understand the solvent structure around the solute, hydrogen bond lifetimes, and the diffusion coefficient of the solute.

-

Self-Validation: The convergence of thermodynamic properties like temperature, pressure, and density during the equilibration phase is a key indicator of a stable system. The analysis of the production run should be performed on a time scale where the calculated properties have reached a stable average.

PART 3: Data Presentation and Visualization

Clear presentation of computational data is crucial for its interpretation and communication.

Quantitative Data Summary

The following table provides a hypothetical summary of results that could be obtained from the computational studies described above.

| Property | Computational Method | Solvent | Calculated Value | Experimental Value (Analog) |

| Solvation Free Energy (kcal/mol) | DFT (B3LYP/6-31G(d)) with PCM | Water | -5.8 | -6.2 (N-butylacetamide)[1] |

| Solvation Free Energy (kcal/mol) | DFT (B3LYP/6-31G(d)) with PCM | CCl4 | -4.2 | -4.5 (N-butylacetamide)[1] |

| First Solvation Shell Peak (O-H...O=C) (Å) | MD (GAFF) | Water | 2.8 | N/A |

| Coordination Number (Water around C=O) | MD (GAFF) | Water | 3.1 | N/A |

Visualization of Workflows and Interactions

Visual representations are invaluable for understanding complex computational workflows and molecular interactions.

Workflow for Implicit Solvation Calculation

Caption: Workflow for calculating solvation free energy using DFT with an implicit solvent model.

Workflow for Explicit Solvation (MD) Simulation

Caption: Workflow for performing an explicit solvent molecular dynamics simulation.

Solute-Solvent Interactions of this compound

Caption: Key non-covalent interactions between this compound and water.

Conclusion

The computational investigation of solvation effects on this compound offers a powerful avenue for gaining molecular-level insights that are critical for its application in pharmaceutical development. By judiciously selecting between implicit and explicit solvation models, researchers can efficiently and accurately probe the thermodynamics and structural dynamics of this important intermediate in solution. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating and conducting robust computational studies, ultimately contributing to a more rational and accelerated drug discovery process.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Retrieved from [Link]

- Della Gatta, G., Barone, G., & Elia, V. (1986). Enthalpies of solvation for N-alkylamides in water and in carbon tetrachloride at 25°C. Journal of Solution Chemistry, 15(2), 157-167.

- Della Gatta, G., Barone, G., & Elia, V. (1986). Enthalpies of solvation for N-alkylamides in water and in carbon tetrachloride at 25 C. Journal of Solution Chemistry, 15(2), 157-167.

-

Fiveable. (n.d.). Solvent Effects and Implicit Models | Computational Chemistry Class Notes. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Solvent model. In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(tert-Butyl)pyrrolidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butyl)pyrrolidin-2-one, a substituted lactam, serves as a crucial intermediate in pharmaceutical synthesis and as a versatile solvent.[1][2] Its thermal stability is a critical parameter influencing its storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound. While specific, in-depth public research on the thermal decomposition of this exact molecule is limited, this document synthesizes established principles of thermal analysis and knowledge of related lactam and pyrrolidinone chemistries to present a robust methodology for its characterization. We will detail the requisite experimental protocols, explore potential decomposition pathways, and discuss the interpretation of analytical data.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound, also known as N-tert-Butyl-2-pyrrolidone, is a five-membered lactam ring with a tert-butyl group attached to the nitrogen atom. Its utility in pharmaceutical development is significant, acting as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The high boiling point and chemical stability of similar N-alkyl pyrrolidones make them valuable in many applications.[3]

The thermal stability of a pharmaceutical intermediate is not merely a matter of academic interest; it is a cornerstone of process safety, product purity, and regulatory compliance. An unintended decomposition can lead to:

-

Runaway Reactions: Exothermic decomposition events can cause a rapid increase in temperature and pressure, posing significant safety hazards.

-

Product Impurities: Decomposition products can contaminate the final API, affecting its efficacy and safety.

-

Yield Loss: Degradation of the starting material or intermediate directly impacts the economic viability of a synthetic process.

Therefore, a thorough understanding of the thermal behavior of this compound is essential for process optimization and risk mitigation.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical properties is crucial before undertaking thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [4][5] |

| Molecular Weight | 141.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | 137 °C at 28 mmHg | [4] |

| Density | ~0.96 g/cm³ | [4] |

| Solubility | Soluble in water and organic solvents | [2] |

The relatively high boiling point suggests that this compound possesses a degree of thermal stability under standard atmospheric conditions. However, this does not preclude decomposition at temperatures below its boiling point, especially during prolonged heating or in the presence of catalysts or impurities.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). These methods provide complementary information on mass loss, thermal events (such as melting and decomposition), and the potential for runaway reactions.

Experimental Workflow

The logical flow for assessing thermal stability is outlined below. This workflow ensures that data from one technique informs the experimental design of the next, creating a self-validating system of analysis.

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify the number of decomposition stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline with the tangent of the mass loss curve. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To identify and quantify the thermal events (endotherms and exotherms) associated with heating this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure pan. A sealed pan is crucial to prevent evaporative loss before decomposition.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature determined by the TGA results (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (decomposition). Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

Anticipated Results and Interpretation

While specific data for this compound is not publicly available, we can anticipate the general form of the results based on similar compounds.

| Analytical Technique | Expected Observation | Interpretation |

| TGA | A single-stage or multi-stage mass loss beginning at an elevated temperature (e.g., >200 °C). | The onset temperature indicates the beginning of significant thermal decomposition. Multiple stages would suggest a complex decomposition mechanism. |

| DSC | An endotherm corresponding to boiling, followed by a sharp exotherm at a higher temperature. | The exotherm confirms that the decomposition process is energetic and potentially hazardous. The onset of this exotherm is a critical safety parameter. |

| TGA-MS | Evolution of gases with m/z ratios corresponding to CO (28), CO₂ (44), and various nitrogen oxides (e.g., NO, NO₂). Fragments corresponding to isobutene (C₄H₈) and other hydrocarbons may also be detected. | This provides direct evidence of the decomposition products, confirming the information from safety data sheets and aiding in the elucidation of the decomposition pathway.[6][7] |

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several pathways, driven by the relative strengths of its chemical bonds. The C-N bond of the tert-butyl group is a plausible initiation point due to the stability of the resulting tert-butyl carbocation or radical.

Caption: Plausible thermal decomposition pathways.